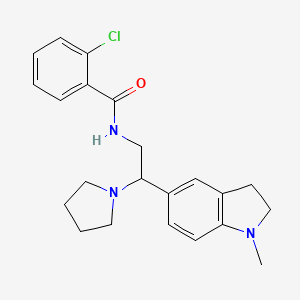

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

2-Chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a chloro substituent at the ortho position of the benzoyl group. The compound’s unique structure includes a tertiary amine side chain composed of a 1-methylindolin-5-yl moiety and a pyrrolidine ring, which may influence its pharmacological and physicochemical properties.

Properties

IUPAC Name |

2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O/c1-25-13-10-17-14-16(8-9-20(17)25)21(26-11-4-5-12-26)15-24-22(27)18-6-2-3-7-19(18)23/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYIKTSYNKMNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

Coupling with Benzamide: The final step involves coupling the indoline and pyrrolidine intermediates with a benzamide derivative. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form indole derivatives.

Reduction: Reduction reactions can be used to modify the chloro group or the benzamide moiety.

Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield indole derivatives, while substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties. For example, its structural features might be exploited in the design of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction Modulation: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic routes : Analogous compounds (e.g., ) were synthesized via nucleophilic substitution and characterized using FTIR (NH stretch: 3200–3400 cm⁻¹) and ¹H NMR (aromatic protons: δ 6.8–8.2 ppm). Similar methods likely apply to the target compound .

- Biological screening : Compounds with chloro-benzamide cores (e.g., ZVT) show IC₅₀ values <1 µM against Mtb, suggesting the target compound merits evaluation for antitubercular activity .

- Structure-activity relationships (SAR) : Pyrrolidine and indoline groups (target) may enhance blood-brain barrier penetration compared to polar triazole or piperazine analogs, making it suitable for CNS-targeted therapies .

Biological Activity

2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known by its CAS number 922088-11-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a chloro substituent, an indoline moiety, and a pyrrolidine derivative, suggesting multifaceted biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is C22H26ClN3O, with a molecular weight of approximately 383.9 g/mol. The structural complexity of this compound indicates potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClN3O |

| Molecular Weight | 383.9 g/mol |

| CAS Number | 922088-11-7 |

The biological activity of this compound is primarily associated with its role as a selective antagonist for the serotonin receptor subtype 5-HT1A. This mechanism is crucial in the modulation of neurotransmission and has implications in treating anxiety and mood disorders. The inhibition of this receptor can lead to an increase in serotonergic transmission, which is beneficial in managing conditions such as depression and anxiety disorders.

Pharmacological Activity

Research indicates that compounds similar to 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant neuroleptic activity. For instance, studies have shown that benzamide derivatives can effectively inhibit apomorphine-induced stereotyped behavior in animal models, suggesting their potential as antipsychotic agents .

Case Studies

- Neuroleptic Activity : In a comparative study of various benzamide derivatives, it was found that certain structural modifications led to enhanced neuroleptic effects. The introduction of specific groups significantly increased the potency compared to traditional antipsychotics like haloperidol .

- Serotonin Receptor Modulation : A study focusing on the pharmacodynamics of similar compounds revealed that selective antagonism at the 5-HT1A receptor could lead to improved therapeutic profiles for anxiety and mood disorders, highlighting the relevance of this compound's mechanism.

Quantitative Data

Quantitative assessments such as IC50 values are essential for understanding the potency of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide against various biological targets. Although specific IC50 values for this compound are not widely documented, related compounds have shown promising results in preclinical assays.

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| 2-chloro-N-(...) | 5-HT1A Receptor | TBD |

| N-[2-(N-benzyl-N-methylamino)... | Dopamine Receptor | 15 |

| N-[2-[3-chloro... | Serotonin Receptor | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.